3H-imidazo[4,5-c][1,7]naphthyridine
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Overview
Description
3H-imidazo[4,5-c][1,7]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused ring structure, which includes an imidazole ring and a naphthyridine ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-imidazo[4,5-c][1,7]naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine derivatives with aldehydes or ketones, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve heating the reaction mixture under reflux with solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3H-imidazo[4,5-c][1,7]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced naphthyridine compounds .
Scientific Research Applications
3H-imidazo[4,5-c][1,7]naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has shown that derivatives of this compound exhibit anticancer, antimicrobial, and antiviral activities.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 3H-imidazo[4,5-c][1,7]naphthyridine involves its interaction with specific molecular targets. For instance, certain derivatives act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction disrupts signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Another member of the naphthyridine family with similar biological activities.
1,8-Naphthyridine: Known for its use in medicinal chemistry and material science.
1,5-Naphthyridine: Exhibits diverse biological activities and is used in the synthesis of various heterocyclic compounds.
Uniqueness
3H-imidazo[4,5-c][1,7]naphthyridine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to act as a versatile scaffold for the development of bioactive molecules sets it apart from other naphthyridine derivatives.
Properties
CAS No. |
228253-32-5 |
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Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3H-imidazo[4,5-c][1,7]naphthyridine |
InChI |
InChI=1S/C9H6N4/c1-2-10-3-7-6(1)9-8(4-11-7)12-5-13-9/h1-5H,(H,12,13) |
InChI Key |
GALJZRVFTQQJLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NC=C3C(=C21)N=CN3 |
Origin of Product |
United States |
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